molecular formula C22H21NO6 B253625 N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

Cat. No. B253625
M. Wt: 395.4 g/mol
InChI Key: NOXAIIKFHLFPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide, also known as BDP, is a chemical compound that has gained increasing attention in scientific research due to its potential therapeutic applications. BDP belongs to the class of benzodioxole-containing compounds, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide is not fully understood, but it is believed to act through a variety of pathways. N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide has been found to inhibit the activity of inflammatory enzymes such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the production of inflammatory mediators. N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide has also been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant enzymes and protects cells from oxidative stress.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and oxidative stress markers in various cell types. N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide has also been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In addition, N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide has been found to have a protective effect on the cardiovascular system by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide in lab experiments is its ability to modulate multiple pathways involved in disease pathogenesis. N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide has also been found to have low toxicity and high bioavailability, making it a promising candidate for therapeutic development. However, one limitation of using N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

Future research on N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide should focus on elucidating its exact mechanism of action and identifying its molecular targets. In addition, further studies are needed to determine the optimal dosage and administration route for N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide in various disease models. Finally, clinical trials are needed to determine the safety and efficacy of N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide in humans.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide involves a multi-step process that begins with the reaction of 1,3-benzodioxole with paraformaldehyde to form 1,3-benzodioxole-5-carboxaldehyde. This intermediate is then reacted with 7-methoxy-4-methylcoumarin-3-carboxylic acid in the presence of thionyl chloride to yield the corresponding acid chloride. Finally, the acid chloride is reacted with N-(2-aminoethyl)propanamide to form N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. It has been studied in various in vitro and in vivo models of disease, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide has also been found to have potential therapeutic applications in cancer, diabetes, and cardiovascular disease.

properties

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C22H21NO6/c1-13-16-5-4-15(26-2)10-19(16)29-22(25)17(13)6-8-21(24)23-11-14-3-7-18-20(9-14)28-12-27-18/h3-5,7,9-10H,6,8,11-12H2,1-2H3,(H,23,24)

InChI Key

NOXAIIKFHLFPJK-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCC3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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